molecular formula C10H10Cl2O2 B14519143 1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene CAS No. 62688-92-0

1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene

Cat. No.: B14519143
CAS No.: 62688-92-0
M. Wt: 233.09 g/mol
InChI Key: FHSFHINQQQVGJQ-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene is an organic compound with the molecular formula C10H10Cl2O2 This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-methoxyethenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or demethoxylated products.

    Substitution: Products with substituted nucleophiles in place of chlorine atoms.

Scientific Research Applications

1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene
  • 1-(2,2-Dichloro-1-methoxyethenyl)-4-ethoxybenzene

Uniqueness

1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62688-92-0

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-(2,2-dichloro-1-methoxyethenyl)-4-methoxybenzene

InChI

InChI=1S/C10H10Cl2O2/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6H,1-2H3

InChI Key

FHSFHINQQQVGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(Cl)Cl)OC

Origin of Product

United States

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